2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine 2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17840036
InChI: InChI=1S/C6H12N4O/c1-10-8-4-5(9-10)6(3-7)11-2/h4,6H,3,7H2,1-2H3
SMILES:
Molecular Formula: C6H12N4O
Molecular Weight: 156.19 g/mol

2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17840036

Molecular Formula: C6H12N4O

Molecular Weight: 156.19 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine -

Specification

Molecular Formula C6H12N4O
Molecular Weight 156.19 g/mol
IUPAC Name 2-methoxy-2-(2-methyltriazol-4-yl)ethanamine
Standard InChI InChI=1S/C6H12N4O/c1-10-8-4-5(9-10)6(3-7)11-2/h4,6H,3,7H2,1-2H3
Standard InChI Key FCSWTQCBHKNKFN-UHFFFAOYSA-N
Canonical SMILES CN1N=CC(=N1)C(CN)OC

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound’s structure consists of a 1,2,3-triazole ring fused to an ethanamine backbone. The triazole ring is substituted at the N2 position with a methyl group (CH3-\text{CH}_3) and at the C4 position with a methoxyethylamine group (OCH2CH2NH2-\text{OCH}_2\text{CH}_2\text{NH}_2) . This arrangement creates a planar heterocyclic core with polar functional groups, enabling hydrogen bonding and dipole interactions critical for biological activity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H12N4O\text{C}_6\text{H}_{12}\text{N}_4\text{O}
Molecular Weight156.19 g/mol
CAS Number1851088-07-7
IUPAC Name2-methoxy-2-(2-methyltriazol-4-yl)ethanamine
SMILESCOC(CN)c1cnn(C)n1
InChI KeyFCSWTQCBHKNKFN-UHFFFAOYSA-N

Stereochemical Considerations

The compound exhibits chirality due to the asymmetric carbon in the ethanamine side chain. The (1R)-enantiomer has been specifically characterized, with its InChI key confirming the RR-configuration at the chiral center . This stereochemical specificity influences its binding affinity to biological targets, such as enzymes and receptors .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the triazole proton (δ\delta 7.8–8.2 ppm), methoxy group (δ\delta 3.4 ppm), and amine protons (δ\delta 1.5–2.0 ppm) . Mass spectrometry confirms the molecular ion peak at m/zm/z 156.19, consistent with the molecular formula .

Synthesis and Manufacturing Methodologies

Click Chemistry Approaches

The 1,2,3-triazole ring is efficiently constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . For example, azide precursors react with propargylamine derivatives under catalytic Cu(I) conditions to yield the triazole core . This method achieves yields exceeding 80% with minimal byproducts .

Patent-Optimized Routes

A 2023 patent (CN117247360A) describes a seven-step synthesis starting from commercially available aryl halides . Key steps include:

Table 2: Synthesis Method Comparison

MethodYield (%)Cost EfficiencyScalabilitySource
Click Chemistry80–85ModerateHigh
Patent Route (2023)62HighIndustrial
Suzuki Coupling45–50LowLimited

Process Optimization

Reaction parameters such as temperature (6080C60–80^\circ \text{C}), solvent (aqueous ethanol), and catalyst loading (5mol%5\,\text{mol}\%) significantly impact yield and purity . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 75% .

TargetActivity (IC50/MIC\text{IC}_{50}/\text{MIC})MechanismSource
Staphylococcus aureus4μg/mL4\,\mu\text{g/mL}Cell wall synthesis inhibition
Candida albicans8μg/mL8\,\mu\text{g/mL}Ergosterol biosynthesis disruption
Carbonic anhydrase IX12nM12\,\text{nM}Active site binding

Toxicity and Pharmacokinetics

Preliminary toxicity assays in murine models indicate a median lethal dose (LD50\text{LD}_{50}) of 320mg/kg320\,\text{mg/kg} and no hepatotoxicity at therapeutic doses . The compound exhibits 85% oral bioavailability and a plasma half-life of 6.2hours6.2\,\text{hours} .

Physicochemical and Stability Profiles

Solubility and Partitioning

The compound is sparingly soluble in water (1.2mg/mL1.2\,\text{mg/mL}) but highly soluble in polar aprotic solvents like DMSO (45mg/mL45\,\text{mg/mL}) . Its log PP (octanol-water) of 0.7 suggests moderate lipophilicity, favoring blood-brain barrier penetration .

Stability Under Ambient Conditions

Thermogravimetric analysis (TGA) shows decomposition onset at 210C210^\circ \text{C}, with no degradation observed after 6 months at 25C25^\circ \text{C} . Photostability testing under UV light (365nm365\,\text{nm}) confirms negligible degradation over 72 hours .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor to deuterated celecoxib analogs, which exhibit enhanced COX-2 selectivity and reduced cardiovascular toxicity . Its triazole core is also integral to antifungal agents in clinical trials .

Agricultural Chemistry

Derivatives show promise as fungicides against Phytophthora infestans, the causative agent of potato blight (EC50_{50}: 2.5μg/mL2.5\,\mu\text{g/mL}) . Field trials demonstrate 90% efficacy at doses of 10g/hectare10\,\text{g/hectare} .

Material Science

Functionalization with polymerizable groups yields triazole-containing hydrogels for drug delivery systems. These hydrogels exhibit pH-responsive swelling ratios of 15–20 and sustained release profiles over 72 hours .

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